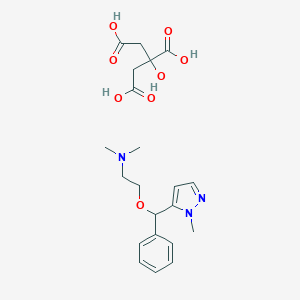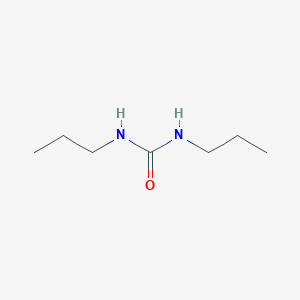
1,3-Dipropilurea
Descripción general
Descripción
1,3-Dipropylurea is an organic compound with the molecular formula C7H16N2O. It is a derivative of urea, where two hydrogen atoms are replaced by propyl groups. This compound is known for its applications in various fields, including pharmaceuticals and chemical research .
Aplicaciones Científicas De Investigación
1,3-Dipropylurea has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a reference standard in analytical chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mecanismo De Acción
Mode of Action
The exact mode of action of 1,3-Dipropylurea is not well-understood. As a urea derivative, it may interact with its targets through hydrogen bonding and other non-covalent interactions. These interactions could potentially alter the function of the target molecules, leading to changes in cellular processes .
Pharmacokinetics
Information on the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 1,3-Dipropylurea is limited. The compound’s lipophilicity (LogP = 1.13) suggests that it may readily cross biological membranes .
Result of Action
Given its potential interactions with various biological targets, it may have diverse effects on cellular processes .
Action Environment
The action, efficacy, and stability of 1,3-Dipropylurea may be influenced by various environmental factors. For instance, the compound’s reactivity may be affected by the pH and temperature of its environment. Additionally, the presence of other molecules could potentially influence its interactions with its targets .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,3-Dipropylurea can be synthesized through the reaction of urea with propylamine. The reaction typically involves heating urea and propylamine in the presence of a catalyst. One method involves introducing carbon dioxide, adding n-propylamine, metal oxide, and inorganic salt into an organic solvent, and controlling the temperature between 130-170°C under a carbon dioxide atmosphere (5 MPa) for 12-48 hours. After the reaction, the mixture is cooled, filtered, and the product is isolated as a white solid .
Industrial Production Methods
Industrial production of 1,3-Dipropylurea follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
1,3-Dipropylurea undergoes various chemical reactions, including:
Substitution Reactions: It can react with halogens or other electrophiles to form substituted urea derivatives.
Hydrolysis: In the presence of strong acids or bases, 1,3-Dipropylurea can hydrolyze to form propylamine and carbon dioxide.
Oxidation and Reduction: It can be oxidized or reduced under specific conditions to form different products.
Common Reagents and Conditions
Substitution Reactions: Halogens, electrophiles, and catalysts such as Lewis acids.
Hydrolysis: Strong acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide).
Oxidation and Reduction: Oxidizing agents (e.g., potassium permanganate) or reducing agents (e.g., lithium aluminum hydride).
Major Products Formed
Substitution Reactions: Substituted urea derivatives.
Hydrolysis: Propylamine and carbon dioxide.
Oxidation and Reduction: Various oxidized or reduced forms of the compound.
Comparación Con Compuestos Similares
Similar Compounds
1,3-Diphenylurea: Similar structure but with phenyl groups instead of propyl groups.
1,3-Dimethylurea: Similar structure but with methyl groups instead of propyl groups.
1,3-Diethylurea: Similar structure but with ethyl groups instead of propyl groups.
Uniqueness
1,3-Dipropylurea is unique due to its specific propyl substituents, which confer distinct chemical and physical properties compared to other urea derivatives
Propiedades
IUPAC Name |
1,3-dipropylurea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16N2O/c1-3-5-8-7(10)9-6-4-2/h3-6H2,1-2H3,(H2,8,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWHORBWDEKTQAX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)NCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30211369 | |
| Record name | 1,3-Dipropylurea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30211369 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
623-95-0 | |
| Record name | N,N′-Dipropylurea | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=623-95-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,3-Dipropylurea | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000623950 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,3-Dipropylurea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30211369 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,3-dipropylurea | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.838 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does the structure of 1,3-dialkylureas, including 1,3-Dipropylurea, influence their reactivity with nitrous acid?
A1: Research suggests that the size of the alkyl substituents on the 1,3-dialkylurea molecule significantly impacts its reactivity with nitrous acid []. Specifically, larger alkyl groups create steric hindrance, hindering the approach of the nitrosating agent and slowing down the reaction rate. The study observed the following reactivity order for different 1,3-dialkylureas: 1,3-dimethylurea (DMU) ≫ 1,3-diethylurea (DEU) > 1,3-dipropylurea (DPU) > 1,3-diallylurea (DAU). This order directly correlates with the increasing steric bulk of the alkyl groups, highlighting the role of steric hindrance in the rate-determining step of the nitrosation reaction [].
Q2: Can you elaborate on the analytical methods used to quantify 1,3-Dipropylurea and its application in pharmaceutical analysis?
A2: While the provided research focuses on the kinetics of nitrosation [], a separate study employed Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) to quantify 1,3-Dipropylurea as a related substance in chlorpropamide samples []. The method utilized a C18 column with a mobile phase consisting of acetonitrile and ammonium dihydrogen phosphate (adjusted to a specific pH). This method demonstrated good resolution between chlorpropamide and its related substances, including 1,3-Dipropylurea, allowing for accurate quantification and quality control of the drug [].
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
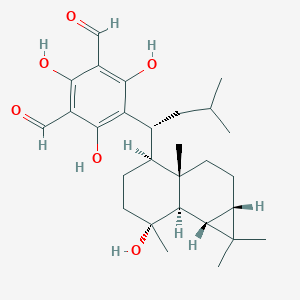

![2-[(2R,3R,4R,5S,6R)-5-[(2S,3R,4R,5S,6R)-3-(1,3-dioxoisoindol-2-yl)-5-[(2S,3S,4S,5R,6R)-5-[(2S,3R,4R,5S,6R)-3-(1,3-dioxoisoindol-2-yl)-4,5-bis(phenylmethoxy)-6-(phenylmethoxymethyl)oxan-2-yl]oxy-3-phenylmethoxy-4-prop-2-enoxy-6-(prop-2-enoxymethyl)oxan-2-yl]oxy-4-phenylmethoxy-6-(phenylmethoxymethyl)oxan-2-yl]oxy-6-[(4-methoxyphenoxy)methyl]-4-phenylmethoxy-2-prop-2-enoxyoxan-3-yl]isoindole-1,3-dione](/img/structure/B139467.png)
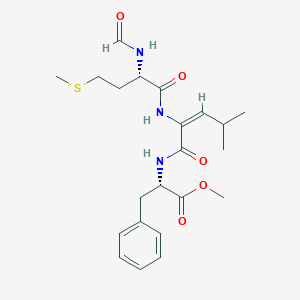
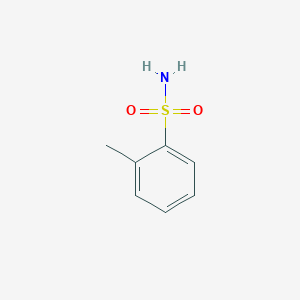

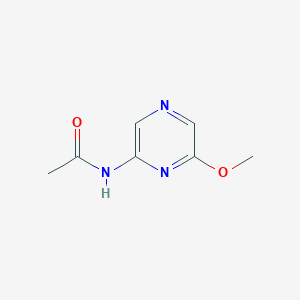

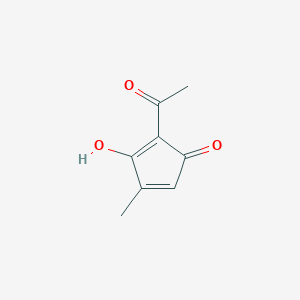
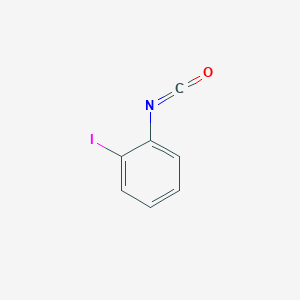

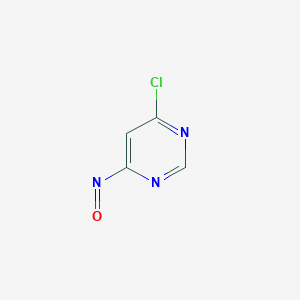
![[(2R)-2-hexadecanoyloxy-3-[hydroxy-[3-(4-methoxyphenyl)-2-oxochromen-7-yl]oxyphosphoryl]oxypropyl] hexadecanoate](/img/structure/B139498.png)
